molecular formula C10H12O B14113811 Ether, 1-methylallyl phenyl CAS No. 22509-78-0

Ether, 1-methylallyl phenyl

Cat. No.: B14113811
CAS No.: 22509-78-0
M. Wt: 148.20 g/mol
InChI Key: DTMRXFIDQOGVJS-UHFFFAOYSA-N
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Description

Ether, 1-methylallyl phenyl, is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. In this case, the compound consists of a phenyl group (C6H5) and a 1-methylallyl group (CH2=CH-CH2-CH3) connected via an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing ethers, including 1-methylallyl phenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For 1-methylallyl phenyl ether, the phenoxide ion (C6H5O-) would react with 1-methylallyl bromide (CH2=CH-CH2-CH2Br) under basic conditions .

Industrial Production Methods

Industrial production of ethers often involves acid-catalyzed dehydration of alcohols. this method is typically limited to symmetrical ethers. For unsymmetrical ethers like 1-methylallyl phenyl ether, the Williamson ether synthesis remains the preferred method due to its versatility and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-methylallyl phenyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ether, 1-methylallyl phenyl, also known as methallyl phenyl ether, is an organic compound with the molecular formula C10H12OC_{10}H_{12}O. It is a clear, colorless liquid that has a distinct ether-like odor. This compound is used in various chemical reactions and industrial applications because of its unique chemical properties.

Scientific Research Applications

Methallyl phenyl ether has several applications in scientific research:

  • Chemistry It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
  • Biology It serves as a precursor in the synthesis of biologically active compounds. Its derivatives have demonstrated potential antimicrobial properties. Compounds derived from methallyl phenyl ether have been tested for their efficacy against certain bacterial strains, suggesting that modifications of this compound could lead to biologically active molecules.
  • Medicine Research is ongoing to explore its potential in drug development. Recent findings suggest that this compound may have neuroprotective effects and has been observed to influence pathways involved in neuronal survival and repair, which could be beneficial in conditions such as neurodegenerative diseases.
  • Industry It is used in the production of polymers, resins, and other industrial chemicals.

The biological activity of methallyl phenyl ether has been explored in various studies. Studies indicate that it exhibits activity against certain bacterial strains, although the specific mechanisms remain under investigation. The compound's structure allows it to interact with microbial membranes, potentially disrupting their integrity. Research has shown that this compound may possess cytotoxic properties against various cancer cell lines and can induce apoptosis (programmed cell death) in these cells, making it a candidate for further exploration in cancer therapy.

Silylation of Alcohols

Methallylsilanes, which are related to methallyl phenyl ether, have been explored for the efficient silylation of alcohols.

Reactions with Amines

The ability of methallyl phenyl ether to react with various amines has been explored extensively, leading to the development of new amine derivatives with potential applications in medicinal chemistry. The use of palladium catalysts has been highlighted as a method to facilitate these reactions efficiently.

Methallyl phenyl ether undergoes various chemical reactions:

  • Oxidation It can be oxidized to form corresponding phenols and aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction Reduction reactions can convert it into hydrocarbons. Reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
  • Substitution It can undergo nucleophilic substitution reactions, especially in the presence of strong acids like hydrobromic acid or hydroiodic acid. Strong acids such as hydrobromic acid or hydroiodic acid are used to cleave the ether bond.

Mechanism of Action

The mechanism of action of 1-methylallyl phenyl ether involves its interaction with molecular targets through its ether linkage and aromatic ring. The phenyl group can participate in π-π interactions, while the ether oxygen can act as a hydrogen bond acceptor. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methylallyl phenyl ether is unique due to the presence of the 1-methylallyl group, which imparts different chemical properties and reactivity compared to other ethers. This unique structure allows for specific applications and interactions that are not possible with simpler ethers .

Biological Activity

Ether, 1-methylallyl phenyl (C10H12O), is an organic compound that has garnered attention due to its potential biological activities. This compound is structurally characterized by a phenyl group attached to an ether moiety with a methylallyl substituent. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

This compound is a colorless liquid with a pleasant odor. Its molecular weight is approximately 148.20 g/mol. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions, which can influence its biological activity.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial and fungal strains. Its effectiveness as an antimicrobial agent is attributed to its ability to disrupt cellular membranes and interfere with metabolic processes.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7) and prostate (DU145) cancer cells .
  • Anti-inflammatory Effects : Some research indicates that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines .

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It may modulate enzyme activity and disrupt cellular signaling pathways, leading to apoptosis in cancer cells and inhibition of microbial growth.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant growth inhibition in MCF-7 and DU145 cells, suggesting its potential as an anticancer agent .
  • Antimicrobial Testing : In another study, this compound was tested against a panel of bacterial and fungal pathogens. The compound showed promising antimicrobial activity, particularly against Gram-positive bacteria .
  • Inflammation Model : Research involving inflammatory models demonstrated that this compound could reduce inflammation markers in vitro, indicating its potential therapeutic role in inflammatory diseases .

Data Table: Biological Activity Summary

Activity TypeTest SubjectResultReference
AntimicrobialVarious pathogensSignificant inhibition
AnticancerMCF-7 cell lineGrowth inhibition observed
Anti-inflammatoryInflammatory modelsReduced inflammation markers

Properties

CAS No.

22509-78-0

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

but-3-en-2-yloxybenzene

InChI

InChI=1S/C10H12O/c1-3-9(2)11-10-7-5-4-6-8-10/h3-9H,1H2,2H3

InChI Key

DTMRXFIDQOGVJS-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)OC1=CC=CC=C1

Origin of Product

United States

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